![molecular formula C14H8BrN3 B187515 9-Bromo-6H-indolo[2,3-b]quinoxaline CAS No. 57743-36-9](/img/structure/B187515.png)
9-Bromo-6H-indolo[2,3-b]quinoxaline
Overview
Description
“9-Bromo-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities, with the mechanism of action predominantly being DNA intercalation .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves condensation reactions of isatin with o-phenylenediamine . The synthesis of N-alkyl-6H-indolo[2,3-b]quinoxaline-9-amine was achieved by heating a reaction mixture containing this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar fused heterocyclic compound . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis
The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives predominantly involve DNA intercalation . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are largely determined by the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Scientific Research Applications
Cytotoxicity, Antiviral Activity, and Interferon Inducing Ability : Certain 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been synthesized and shown to be potent interferon inducers and antivirals with low toxicity. These compounds, especially the morpholine and 4-methyl-piperidine derivatives, exhibited significant antiviral activity and low cytotoxicity (Shibinskaya et al., 2010).
DNA Binding Study and Antitumor Agents : Novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized as potential antitumor agents. These compounds showed enhanced DNA binding affinity, suggesting their role as intercalators, and demonstrated significant in vitro antitumor activities against various cancer cell lines (Gu et al., 2017).
Pharmacological Activities via DNA Intercalation : 6H-Indolo[2,3-b]quinoxaline derivatives are known for their wide range of pharmacological activities, primarily exerted through DNA intercalation. The thermal stability of the DNA-6H-indolo[2,3-b]quinoxaline complex is crucial in determining their anticancer and antiviral activities (Moorthy et al., 2013).
Synthesis and Antiproliferative Activity : Certain 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines have been synthesized and evaluated for their antiproliferative activity. The study indicates the potential of these compounds in cancer therapy, with some derivatives showing significant cytotoxicity against various cancer cell lines (Wang et al., 2012).
Application in Dye-Sensitized Solar Cells : Organic dyes based on 6H-indolo[2,3-b]quinoxaline have been synthesized and applied as photosensitizers in dye-sensitized solar cells (DSSCs). These dyes exhibited good photovoltaic performance, with one specific derivative showing a power conversion efficiency of 7.62% under standard test conditions (Qian et al., 2015).
Synthesis and Anticancer Activity : Various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have been synthesized and evaluated for their anticancer and cytostatic activity. Some compounds displayed appreciable anticancer activity against different human tumor cell lines (Karki et al., 2009).
Mechanism of Action
- Role : It predominantly interacts with DNA through a process called intercalation . This means that it inserts itself between the base pairs of the DNA double helix, disrupting the normal processes associated with DNA replication and transcription .
- Thermal Stability : The stability of the 9-Br-IQ-DNA complex depends on the substituents and side chains attached to the 9-Br-IQ nucleus. Interestingly, highly active derivatives like NCA0424, B-220, and 9-OH-B-220 exhibit good binding affinity to DNA but poor inhibitory activity on topoisomerase II enzyme .
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
The dicationic quaternary ammonium salts of 6H-indolo[2,3-b]quinoxaline derivatives exhibited a remarkably high binding constant to DNA, which may explain their high antitumor activity compared to monocationic quaternary ammonium salts . This finding may be valuable in understanding the antitumor effect of these compounds and may provide important information for the future optimization of the DNA binding properties of this drug type .
Biochemical Analysis
Biochemical Properties
9-Bromo-6H-indolo[2,3-b]quinoxaline plays a crucial role in biochemical reactions, primarily through its interactions with DNA and proteins. The compound exhibits strong DNA intercalation properties, which allows it to insert itself between the base pairs of the DNA helix. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . Additionally, this compound interacts with various proteins, including topoisomerase II, although it shows poor inhibitory activity on this enzyme . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .
Cellular Effects
The effects of this compound on cellular processes are profound. The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By intercalating into DNA, this compound disrupts the processes vital for DNA replication, leading to cytotoxic effects on cancer cells . This disruption also affects gene expression, resulting in the modulation of various cellular pathways. Furthermore, the compound’s interaction with ATP-binding cassette transporters impacts cellular metabolism by altering the efflux of drugs and other substrates .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through DNA intercalation. This interaction involves the insertion of the compound between the base pairs of the DNA helix, leading to the stabilization of the DNA structure and inhibition of DNA replication and transcription . The compound’s planar fused ring structure facilitates this intercalation, allowing it to form stable complexes with DNA. Additionally, this compound interacts with proteins such as topoisomerase II, although its inhibitory activity on this enzyme is limited . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits remarkable stability, with high thermal stability and resistance to degradation . Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic applications . The stability and degradation of the compound can vary depending on the specific experimental conditions and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on cancer cells, leading to the inhibition of tumor growth . At higher doses, this compound can cause toxic effects, including damage to normal cells and tissues . The threshold for these toxic effects varies depending on the specific animal model and the route of administration . It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s interaction with ATP-binding cassette transporters affects its efflux and distribution within cells . Additionally, this compound can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can impact the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s interaction with ATP-binding cassette transporters influences its efflux and accumulation within cells . Additionally, this compound can bind to specific proteins that facilitate its transport to different cellular compartments . These interactions play a crucial role in determining the compound’s localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with DNA and proteins. The compound’s ability to intercalate into DNA directs it to the nucleus, where it exerts its cytotoxic effects . Additionally, this compound can interact with specific proteins that target it to other subcellular compartments, such as the mitochondria or endoplasmic reticulum . These interactions influence the compound’s activity and function within different cellular compartments .
properties
IUPAC Name |
9-bromo-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKOGWODOOMQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418261 | |
| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57743-36-9 | |
| Record name | NSC78689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



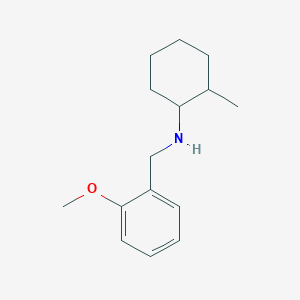
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
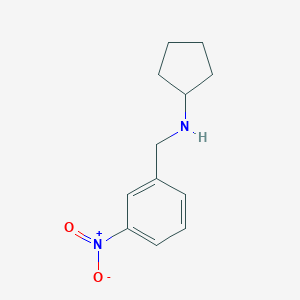
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
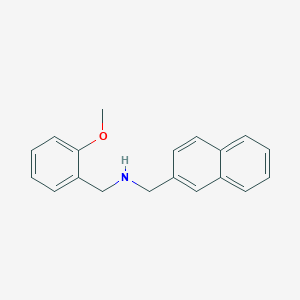
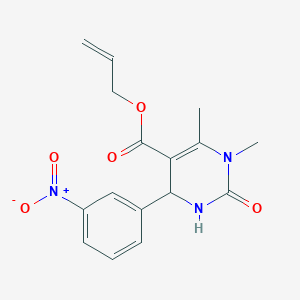
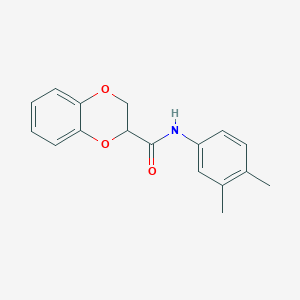
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
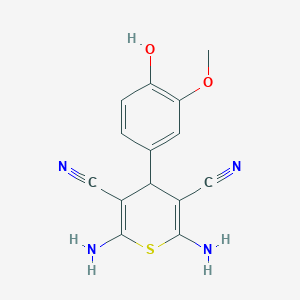


![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)